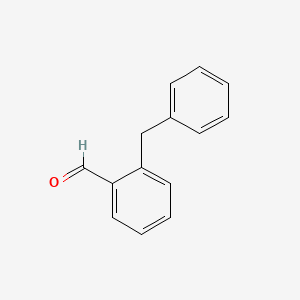
2-Benzylbenzaldehyde
Übersicht
Beschreibung
2-Benzylbenzaldehyde is a chemical compound with the molecular formula C14H12O . It can serve as a starting material for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 2-Benzylbenzaldehyde involves several steps. One method involves the use of iodine and phosphorous acid in 1,2-dichloro-ethane at 60℃ for 13 hours . Another method involves a multi-step reaction with 3 steps: ethanol for 0.33 hours under heating, 50% aq. NaOH in dioxane for 1 hour at 90 °C, and pentane for 1 hour at 15 - 20 °C under irradiation .
Molecular Structure Analysis
The molecular structure of 2-Benzylbenzaldehyde consists of a benzene ring attached to a benzyl group and an aldehyde group.
Chemical Reactions Analysis
2-Benzylbenzaldehyde is reactive due to its carbonyl group, which allows for various chemical transformations such as condensation reactions, aldol reactions, and reductive amination.
Wissenschaftliche Forschungsanwendungen
1. Synthesis Methods and Derivatives
2-Benzylbenzaldehyde derivatives can be synthesized from 2-methylbenzaldehyde and iodobenzene via a C(sp(3))-H activation process. This method involves the formation of acetohydrazone as a transient directing group, demonstrating a remarkable directing effect to yield the products efficiently (Ma, Lei, & Hu, 2016).
2. Use in Solid Phase Organic Synthesis
Benzaldehyde derivatives, including 2-benzylbenzaldehyde, have been investigated as linkers for solid phase organic synthesis. This includes applications in the synthesis of secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides, showcasing its versatility as a starting material (Swayze, 1997).
3. Catalytic Oxidation Applications
2-Benzylbenzaldehyde is also relevant in catalytic oxidation processes. For instance, water-soluble 2N2O–Cu(II) complexes have been used to oxidize benzylic alcohols to the corresponding aldehydes in pure water, yielding high product yields and demonstrating the compound's broad substrate scope (Wu et al., 2016).
4. Remote Benzylic C(sp3)–H Oxyfunctionalization
Research has explored the oxyfunctionalization of benzyl groups in the presence of a hindered para-hydroxyl group, which is relevant for the functionalization of primary and secondary benzyl groups, including those derived from 2-benzylbenzaldehyde. This method is significant for the synthesis of aromatic carbonyl compounds, relevant in pharmaceutical applications (Jiang et al., 2014).
5. Application in Photoreactions
2-Benzylbenzaldehyde has been used in photochemical reactions. It can undergo photoenolisation upon irradiation, leading to cycloaddition reactions that are highly stereoselective, thus showcasing its potential in photochemistry (Arnold et al., 1974).
6. Molecular Simulations in Catalysis
Density functional theory has been applied to study the catalytic conversion of 2-hydroxybenzaldehyde derivatives over Pd(111) surfaces, showcasing the use of 2-benzylbenzaldehyde derivatives in molecular simulations to understand catalytic processes (Verma & Kishore, 2017).
7. Synthesis of Nitrobenzaldehydes
2-Benzylbenzaldehyde derivatives are used in the synthesis of nitrobenzaldehydes, important intermediates in various chemical processes. A study on the synthesis of these compounds using a microreactor showed improved safety and efficiency in the process (Russo et al., 2017).
8. Advancement in Synthetic Applications
The past decade has seen significant advancements in the field of bromovinyl aldehyde chemistry, using 2-benzylbenzaldehyde derivatives under palladium-catalyzed conditions for the synthesis of biologically and medicinally important compounds (Ghosh & Ray, 2017).
9. Antioxidant Activity Studies
2-Benzylbenzaldehyde derivatives have been examined for their radical scavenging activity, using DFT/B3LYP computed molecular descriptors. This study highlights the compound's potential in antioxidant activity research (Nenadis & Tsimidou, 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that benzaldehyde, a similar compound, binds chemically to cellular macromolecules, particularly to free amino groups of proteins .
Mode of Action
2-Benzylbenzaldehyde, like benzaldehyde, may interact with its targets by forming Schiff’s bases . These are compounds that result from the condensation of an aldehyde (or ketone) with a primary amine. This interaction could lead to changes in the structure and function of the target proteins, affecting their role in various cellular processes .
Pharmacokinetics
Benzaldehyde is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine . After oxidation of benzaldehyde to benzoic acid, the main urinary metabolites are glucuronic acid conjugates or hippuric acid . These properties could potentially apply to 2-Benzylbenzaldehyde as well, impacting its bioavailability.
Result of Action
The formation of schiff’s bases could potentially alter the structure and function of target proteins, leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Benzylbenzaldehyde. For instance, the compound’s partition coefficient (logPow), which measures its distribution between water and octanol, is 3.73 . This value suggests that 2-Benzylbenzaldehyde is somewhat lipophilic, which could influence its absorption and distribution within the body. Additionally, factors such as temperature and pH could potentially affect the stability of 2-Benzylbenzaldehyde and its interaction with target proteins.
Eigenschaften
IUPAC Name |
2-benzylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMCHWCVLPVAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylbenzaldehyde | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2445287.png)

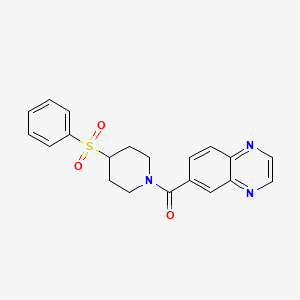
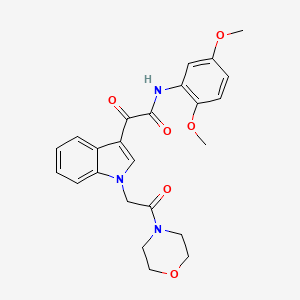
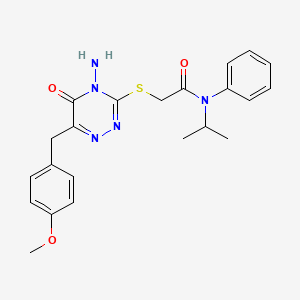
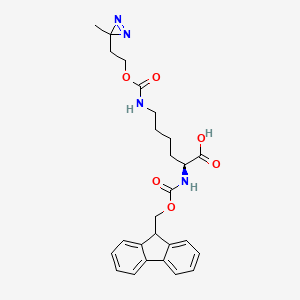
![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2445302.png)
![N-(2-chlorobenzyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445303.png)

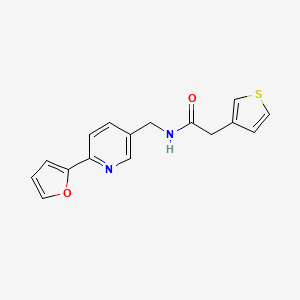
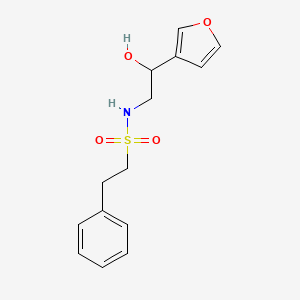
![1-Benzyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2445307.png)
![3-(2-fluorobenzyl)-7-{[3-(2-furyl)-1-methylpropyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445308.png)
